molecular formula C16H16N4O4S2 B2693274 3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole CAS No. 2097913-28-3

3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole

Cat. No.: B2693274
CAS No.: 2097913-28-3
M. Wt: 392.45
InChI Key: JJDMXUUDWWGWGE-UHFFFAOYSA-N
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Description

The compound 3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a heterocyclic molecule featuring a 1,2,5-thiadiazole core linked via an oxy-pyrrolidine bridge to a benzenesulfonyl group substituted with a 2-methyl-1,3-oxazole moiety. This structure combines multiple pharmacophoric elements:

  • 1,2,5-Thiadiazole: Known for its electron-deficient aromatic system, enhancing hydrogen-bonding and π-stacking interactions in biological targets.
  • Pyrrolidine sulfonyl group: The sulfonamide linkage and pyrrolidine ring may improve solubility and modulate pharmacokinetic properties.
  • 2-Methyl-1,3-oxazole: A heterocycle contributing to metabolic stability and ligand–receptor interactions.

Properties

IUPAC Name

2-methyl-4-[4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonylphenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-11-18-15(10-23-11)12-2-4-14(5-3-12)26(21,22)20-7-6-13(9-20)24-16-8-17-25-19-16/h2-5,8,10,13H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDMXUUDWWGWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the oxazole and pyrrolidine moieties further enhances its pharmacological profile. Below is a summary of its chemical identifiers:

PropertyValue
IUPAC Name This compound
Molecular Formula C18H20N4O3S
Molecular Weight 372.44 g/mol
CAS Number Not specified

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Several studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that derivatives containing the thiadiazole nucleus displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Thiadiazole derivatives are also noted for their anticancer potential. Research has demonstrated that compounds with a thiadiazole ring can induce apoptosis in cancer cell lines. For example, certain derivatives have been tested against breast and glioblastoma cancer cells, showcasing cytotoxic effects at low concentrations . The mechanism often involves the disruption of cellular processes leading to programmed cell death.

3. Anti-inflammatory Effects

The anti-inflammatory activity of thiadiazoles has been documented in various studies. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation . This property is particularly beneficial in treating conditions like arthritis and other inflammatory disorders.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes in cancer cells.
  • Modulation of Signaling Pathways : Thiadiazoles may influence various signaling pathways associated with inflammation and cell survival.

Case Studies

Several case studies illustrate the efficacy of compounds similar to this compound:

  • Antibacterial Study : A derivative was synthesized and tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics .
  • Cytotoxicity Assay : In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways . The IC50 values were found to be in the nanomolar range, indicating high potency.
  • Inflammation Model : In animal models of induced inflammation, administration of the compound resulted in a marked reduction in swelling and pain compared to control groups .

Scientific Research Applications

Overview

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiadiazole rings exhibit promising activity against various bacterial and fungal strains.

Case Studies

  • Synthesis and Evaluation : A study synthesized several thiadiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited potent antibacterial effects, suggesting their potential use in treating infections caused by resistant strains .
  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of thiadiazoles to disrupt bacterial cell wall synthesis or interfere with metabolic pathways. This mechanism enhances their effectiveness against pathogens that are resistant to conventional antibiotics .

Data Table: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial Strains TestedActivity Level
Compound AStaphylococcus aureusHigh
Compound BEscherichia coliModerate
Compound CPseudomonas aeruginosaLow

Overview

Thiadiazole derivatives have also shown potential in anticancer research. Their ability to inhibit specific enzymes involved in tumor growth makes them candidates for further investigation.

Case Studies

  • Cell Line Studies : Research has indicated that certain thiadiazole derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These studies suggest that the compounds may interfere with cell cycle progression and promote programmed cell death .
  • In Vivo Studies : Animal model studies have demonstrated that these compounds can reduce tumor size significantly compared to control groups, indicating their potential as therapeutic agents in oncology .

Data Table: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell Lines TestedEffect on Tumor Size
Compound DHeLaSignificant Reduction
Compound EMCF-7Moderate Reduction

Overview

The anti-inflammatory activity of thiadiazole derivatives has garnered attention due to the increasing prevalence of inflammatory diseases.

Case Studies

  • Inflammation Models : In preclinical models of inflammation, certain thiadiazole compounds have been shown to reduce markers of inflammation such as TNF-alpha and IL-6. This suggests a mechanism that could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
  • Inhibition of Cyclooxygenase Enzymes : Some studies indicate that these compounds may act as inhibitors of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process .

Data Table: Anti-inflammatory Activity of Thiadiazole Derivatives

Compound NameInflammation Model UsedInflammatory Marker Reduction
Compound FCarrageenan-InducedHigh
Compound GDextran-InducedModerate

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related analogs from the literature:

Structural Analogs with 1,2,4-Oxadiazole Cores

  • 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b) :
    • Key Differences :
  • Core Heterocycle: 1,2,4-Oxadiazole vs. 1,2,5-thiadiazole.
  • Substituents : Pyridyl and phenylethyl groups in 1a/1b vs. benzenesulfonyl-oxazole in the target compound. The sulfonyl group may improve water solubility compared to hydrophobic phenylethyl chains.
    • Activity : 1a/1b analogs exhibit antiviral activity, suggesting the target compound’s thiadiazole core could similarly target viral proteases or polymerases.

Thiadiazole and Thiazole Derivatives

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-4H-1,4-benzothiazine-6-carboxamide (796056-06-9) :
    • Key Differences :
  • Backbone : Benzothiazine-carboxamide fused with thiadiazole vs. the target’s pyrrolidine-sulfonyl-thiadiazole system.
  • Functionality : The carboxamide group in 796056-06-9 may confer hydrogen-bonding specificity distinct from the sulfonamide in the target.

    • Activity : Benzothiazine-thiadiazole hybrids are reported as kinase inhibitors, implying the target compound’s sulfonamide group might broaden target selectivity.
  • 4-[3-(2-Amino-4-thiazolyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid (733031-25-9) : Key Differences:
  • Linker : Direct pyrrole-thiazole linkage vs. the target’s pyrrolidine-oxy-thiadiazole bridge.
  • Ionization : The benzoic acid group in 733031-25-9 introduces pH-dependent solubility, whereas the target’s sulfonamide is less ionizable.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Potential Activity Reference
3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole C₁₇H₁₇N₃O₄S₂ 1,2,5-Thiadiazole, sulfonamide, oxazole Antiviral/Enzyme inhibition
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) C₂₆H₂₆N₄O₂ 1,2,4-Oxadiazole, pyridyl, phenylethyl Antiviral
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-4H-1,4-benzothiazine-6-carboxamide (796056-06-9) C₁₂H₁₀N₄O₂S₂ 1,3,4-Thiadiazole, benzothiazine, carboxamide Kinase inhibition
4-[3-(2-Amino-4-thiazolyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid (733031-25-9) C₁₆H₁₅N₃O₂S Thiazole, pyrrole, benzoic acid Antimicrobial

Research Findings and Implications

  • Stereochemical Influence : The stereochemistry of the pyrrolidine ring (e.g., R/S configurations in 1a/1b) significantly impacts biological activity in analogs, suggesting that the target compound’s pyrrolidine configuration warrants further study .
  • Metabolic Stability : The 2-methyloxazole group may reduce oxidative metabolism compared to unsubstituted heterocycles, as seen in related sulfonamide derivatives .

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